1-Allyl-4-ethylcyclohexane-1-carboxylic acid
Description
1-Allyl-4-ethylcyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring an allyl group (CH₂CHCH₂) at position 1 and an ethyl group (CH₂CH₃) at position 3. The compound’s structure combines alkyl and alkenyl substituents, which influence its steric, electronic, and physicochemical properties.
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
4-ethyl-1-prop-2-enylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H20O2/c1-3-7-12(11(13)14)8-5-10(4-2)6-9-12/h3,10H,1,4-9H2,2H3,(H,13,14) |
InChI Key |
FOZKXELSIGJFLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(CC=C)C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The compound can undergo reduction reactions, particularly at the carboxylic acid group, to form alcohols or aldehydes.
Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use nucleophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclohexanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and materials, leveraging its unique reactivity.
Mechanism of Action
The mechanism by which 1-Allyl-4-ethylcyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below summarizes key structural features of 1-allyl-4-ethylcyclohexane-1-carboxylic acid and related compounds:
Key Observations :
- Allyl vs.
- Ethyl vs. Hydroxy: Ethyl is nonpolar and lipophilic, contrasting with the hydrophilic hydroxy group, which increases solubility in polar solvents.
Physicochemical Properties
Acidity (pKa)
The acidity of cyclohexane carboxylic acids is influenced by substituent electronic effects:
Solubility and Melting Points
- Hydroxy-substituted analogs : Higher solubility in water due to hydrogen bonding (e.g., cis-4-hydroxy derivatives) .
- Aromatic analogs (phenyl/chlorophenyl) : Lower solubility in polar solvents due to hydrophobic aromatic rings .
- 1-Allyl-4-ethyl derivative : Expected intermediate solubility, balancing alkenyl polarity and alkyl hydrophobicity.
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